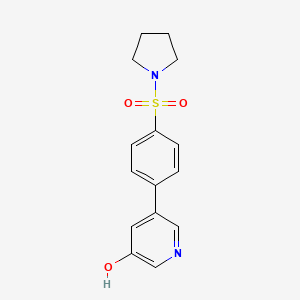
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is an organic compound that features a pyridine ring substituted with a phenyl group bearing a pyrrolidin-1-ylsulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol typically involves the following steps:
Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This can be achieved by reacting pyrrolidine with a sulfonyl chloride derivative under basic conditions.
Coupling Reaction: The intermediate is then coupled with a halogenated phenyl derivative through a nucleophilic aromatic substitution reaction.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the sulfonyl group.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyridine ring or sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can enhance binding affinity and selectivity, while the pyridine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-one
- 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl]
Uniqueness
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is unique due to its specific combination of a pyridine ring with a pyrrolidin-1-ylsulfonyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14-9-13(10-16-11-14)12-3-5-15(6-4-12)21(19,20)17-7-1-2-8-17/h3-6,9-11,18H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTWVGMZKBKAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683252 |
Source


|
| Record name | 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-90-2 |
Source


|
| Record name | 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
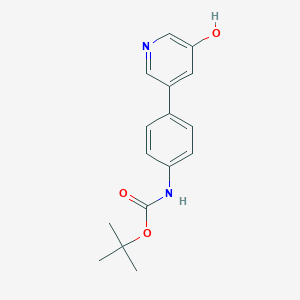
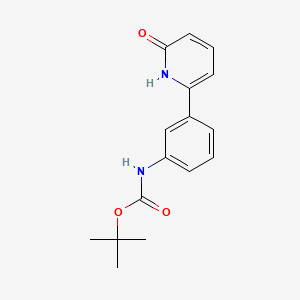
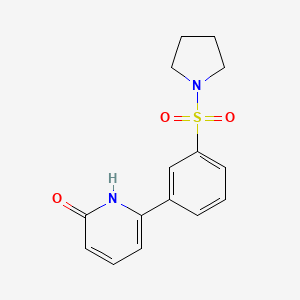




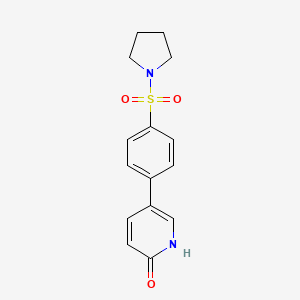

![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)




